molecular formula C26H25NO5 B1450053 Fmoc-|A-HoSer(Bzl)-OH CAS No. 1313054-84-0

Fmoc-|A-HoSer(Bzl)-OH

Cat. No.: B1450053
CAS No.: 1313054-84-0
M. Wt: 431.5 g/mol
InChI Key: OMMNYBSSWUOTET-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Fmoc-|A-HoSer(Bzl)-OH” is a derivative of serine, an amino acid, and is commonly used in peptide synthesis. The “Fmoc” group refers to the 9-fluorenylmethyloxycarbonyl protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids. The “Bzl” group refers to the benzyl protecting group, which is used to protect the hydroxyl group of serine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Fmoc-|A-HoSer(Bzl)-OH” typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using a benzyl group through a reaction with benzyl chloride in the presence of a base such as sodium hydroxide.

    Protection of the Amino Group: The amino group of the protected serine is then protected using the 9-fluorenylmethyloxycarbonyl group. This is achieved by reacting the protected serine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.

Industrial Production Methods

In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The compound undergoes deprotection reactions to remove the protecting groups. The 9-fluorenylmethyloxycarbonyl group is typically removed using a base such as piperidine, while the benzyl group is removed through hydrogenation.

    Coupling Reactions: The compound can participate in coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

    Deprotection: Piperidine for 9-fluorenylmethyloxycarbonyl group removal, hydrogenation for benzyl group removal.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts such as HATU for peptide bond formation.

Major Products Formed

    Deprotected Serine: After removal of the protecting groups, serine is obtained.

    Peptide Chains: When coupled with other amino acids, longer peptide chains are formed.

Scientific Research Applications

Chemistry

    Peptide Synthesis: “Fmoc-|A-HoSer(Bzl)-OH” is widely used in the synthesis of peptides, which are important in various fields of research and industry.

Biology

    Protein Engineering: The compound is used in the synthesis of peptides for studying protein structure and function.

Medicine

    Drug Development: Peptides synthesized using “this compound” are used in the development of peptide-based drugs.

Industry

    Biotechnology: The compound is used in the production of synthetic peptides for various biotechnological applications.

Mechanism of Action

The compound itself does not have a specific mechanism of action as it is primarily used as an intermediate in peptide synthesis. the peptides synthesized using “Fmoc-|A-HoSer(Bzl)-OH” can have various mechanisms of action depending on their sequence and structure. These peptides can interact with specific molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ser(Bzl)-OH: Similar to “Fmoc-|A-HoSer(Bzl)-OH” but without the hydroxyl group modification.

    Fmoc-Thr(Bzl)-OH: A threonine derivative with similar protecting groups.

Uniqueness

“this compound” is unique due to the presence of both the 9-fluorenylmethyloxycarbonyl and benzyl protecting groups, which provide specific protection for the amino and hydroxyl groups, respectively. This allows for selective deprotection and coupling reactions during peptide synthesis.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c28-25(29)14-19(16-31-15-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMNYBSSWUOTET-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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